molecular formula C19H24N4O6 B11427249 diethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

diethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11427249
M. Wt: 404.4 g/mol
InChI Key: GZOMLBGFVSCCOR-UHFFFAOYSA-N
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Description

Diethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a diethyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with an amine precursor.

    Formation of the Diethyl Ester: The diethyl ester functionality is typically introduced via esterification reactions, where carboxylic acids react with ethanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, automated synthesis platforms for the substitution reactions, and high-throughput purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed under conditions such as reflux or microwave irradiation.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted triazoles and methoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized to create a wide range of derivatives.

Biology

In biological research, diethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate is studied for its potential as an enzyme inhibitor. The triazole ring can mimic natural substrates, allowing the compound to bind to active sites of enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of diethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 1-{1-[(4-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate
  • Diethyl 1-{1-[(2-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate

Uniqueness

Compared to similar compounds, diethyl 1-{1-[(3-methoxyphenyl)amino]-1-oxobutan-2-yl}-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the position of the methoxy group on the phenyl ring. This positional difference can significantly affect the compound’s chemical reactivity and biological activity, making it a distinct entity in its class.

Properties

Molecular Formula

C19H24N4O6

Molecular Weight

404.4 g/mol

IUPAC Name

diethyl 1-[1-(3-methoxyanilino)-1-oxobutan-2-yl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C19H24N4O6/c1-5-14(17(24)20-12-9-8-10-13(11-12)27-4)23-16(19(26)29-7-3)15(21-22-23)18(25)28-6-2/h8-11,14H,5-7H2,1-4H3,(H,20,24)

InChI Key

GZOMLBGFVSCCOR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=CC=C1)OC)N2C(=C(N=N2)C(=O)OCC)C(=O)OCC

Origin of Product

United States

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